molecular formula C7H7F2N B1354943 2,6-Difluoro-3-methylaniline CAS No. 144851-63-8

2,6-Difluoro-3-methylaniline

Cat. No. B1354943
M. Wt: 143.13 g/mol
InChI Key: ZMNJSSZHDRBGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methylaniline (CAS Number: 144851-63-8) is a chemical compound with a molecular weight of 143.14 . It is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of 2,6-Difluoro-3-methylaniline involves heating a solution of 2,6-difluoro-3-methylaniline in acetic acid to 70° C. A solution of sulfuryl chloride in acetic acid is then added dropwise over 20 minutes .


Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-3-methylaniline is C7H7F2N . The InChI code is 1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 .

It is a colorless to yellow liquid . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of similar compounds, such as 2,6-diiodo-4-methylaniline, has been investigated, with research focusing on optimizing reaction conditions for efficient yields. This approach could potentially apply to 2,6-Difluoro-3-methylaniline as well (Kou Xiao-yan, 2011).

Spectroscopy and Molecular Analysis

  • Fourier Transform Infrared and FT-Raman Spectroscopy: Studies on similar compounds, like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have used these techniques for vibrational assignment and analysis of fundamental modes. Such methods can provide valuable insights into the molecular structure and behavior of 2,6-Difluoro-3-methylaniline (V. Arjunan & S. Mohan, 2009).

Catalytic and Reactive Applications

  • Catalysis in Ethylene Oligomerization: Research on fluoro-substituted iron and cobalt complexes, including those derived from similar fluoroaniline compounds, demonstrates their high activity in ethylene oligomerization, which could suggest potential catalytic applications for 2,6-Difluoro-3-methylaniline (Yao-Quan Chen, C. Qian, Jie Sun, 2003).

Advanced Material Applications

  • Electrosynthesis and Polymerization: The electropolymerization of related compounds like N-methylaniline in organic solvents has been studied. This can lead to applications in material science, particularly in the synthesis of novel polymers (D. Wei et al., 2005).

Spectroelectrochemical Behavior

  • Electrochemical Studies: Comparative studies of the electrochemical behavior of methylanilines during homo- and copolymerization provide valuable insights into the electrochemical properties of such compounds, which could be relevant for 2,6-Difluoro-3-methylaniline (Salma Bilal, A. Shah, R. Holze, 2012).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin burns, and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-difluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNJSSZHDRBGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566998
Record name 2,6-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylaniline

CAS RN

144851-63-8
Record name 2,6-Difluoro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144851-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.